molecular formula C17H27N5O B2859324 5-(4-cyclohexanecarbonylpiperazin-1-yl)-N,N-dimethylpyridazin-3-amine CAS No. 1795296-77-3

5-(4-cyclohexanecarbonylpiperazin-1-yl)-N,N-dimethylpyridazin-3-amine

Cat. No.: B2859324
CAS No.: 1795296-77-3
M. Wt: 317.437
InChI Key: CALXXEFPMHKXAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-cyclohexanecarbonylpiperazin-1-yl)-N,N-dimethylpyridazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine ring substituted with a piperazine moiety, which is further functionalized with a cyclohexanecarbonyl group. The presence of N,N-dimethyl groups on the pyridazine ring adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-cyclohexanecarbonylpiperazin-1-yl)-N,N-dimethylpyridazin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first functionalized with a cyclohexanecarbonyl group through an acylation reaction.

    Coupling with Pyridazine: The cyclohexanecarbonylpiperazine intermediate is then coupled with a pyridazine derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-cyclohexanecarbonylpiperazin-1-yl)-N,N-dimethylpyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

5-(4-cyclohexanecarbonylpiperazin-1-yl)-N,N-dimethylpyridazin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-cyclohexanecarbonylpiperazin-1-yl)-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-(cyclohexanecarbonyl)piperazin-1-yl]-cyclohexyl-methanone
  • **1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-3-pyridin-3-ylbutan-1-one

Uniqueness

5-(4-cyclohexanecarbonylpiperazin-1-yl)-N,N-dimethylpyridazin-3-amine stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

cyclohexyl-[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O/c1-20(2)16-12-15(13-18-19-16)21-8-10-22(11-9-21)17(23)14-6-4-3-5-7-14/h12-14H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALXXEFPMHKXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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